Cas no 2228237-23-6 (1-(3-chloropyridin-4-yl)cyclopropylmethanol)

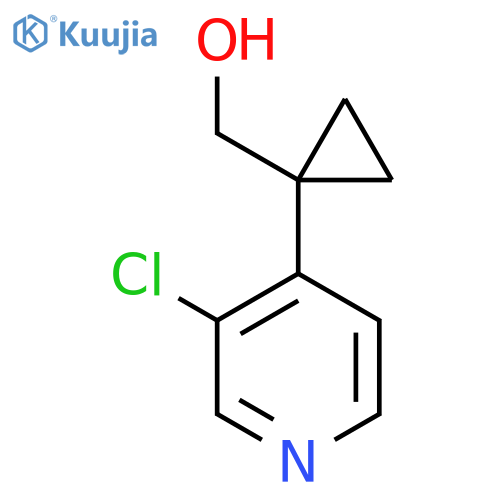

2228237-23-6 structure

商品名:1-(3-chloropyridin-4-yl)cyclopropylmethanol

1-(3-chloropyridin-4-yl)cyclopropylmethanol 化学的及び物理的性質

名前と識別子

-

- 1-(3-chloropyridin-4-yl)cyclopropylmethanol

- [1-(3-chloropyridin-4-yl)cyclopropyl]methanol

- EN300-1975255

- 2228237-23-6

-

- インチ: 1S/C9H10ClNO/c10-8-5-11-4-1-7(8)9(6-12)2-3-9/h1,4-5,12H,2-3,6H2

- InChIKey: APPBVCCQFODDDR-UHFFFAOYSA-N

- ほほえんだ: ClC1C=NC=CC=1C1(CO)CC1

計算された属性

- せいみつぶんしりょう: 183.0450916g/mol

- どういたいしつりょう: 183.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

1-(3-chloropyridin-4-yl)cyclopropylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1975255-2.5g |

[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |

2228237-23-6 | 2.5g |

$2631.0 | 2023-09-16 | ||

| Enamine | EN300-1975255-5.0g |

[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |

2228237-23-6 | 5g |

$3894.0 | 2023-06-02 | ||

| Enamine | EN300-1975255-0.05g |

[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |

2228237-23-6 | 0.05g |

$1129.0 | 2023-09-16 | ||

| Enamine | EN300-1975255-0.25g |

[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |

2228237-23-6 | 0.25g |

$1235.0 | 2023-09-16 | ||

| Enamine | EN300-1975255-0.1g |

[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |

2228237-23-6 | 0.1g |

$1183.0 | 2023-09-16 | ||

| Enamine | EN300-1975255-1.0g |

[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |

2228237-23-6 | 1g |

$1343.0 | 2023-06-02 | ||

| Enamine | EN300-1975255-5g |

[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |

2228237-23-6 | 5g |

$3894.0 | 2023-09-16 | ||

| Enamine | EN300-1975255-0.5g |

[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |

2228237-23-6 | 0.5g |

$1289.0 | 2023-09-16 | ||

| Enamine | EN300-1975255-10.0g |

[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |

2228237-23-6 | 10g |

$5774.0 | 2023-06-02 | ||

| Enamine | EN300-1975255-10g |

[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |

2228237-23-6 | 10g |

$5774.0 | 2023-09-16 |

1-(3-chloropyridin-4-yl)cyclopropylmethanol 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

2228237-23-6 (1-(3-chloropyridin-4-yl)cyclopropylmethanol) 関連製品

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量